molecular formula C20H17FN4O5 B2670289 5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1251687-34-9

5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Cat. No. B2670289
CAS RN: 1251687-34-9
M. Wt: 412.377
InChI Key: WJNVTTZAMONOMY-UHFFFAOYSA-N
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Description

The compound contains an oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazole derivatives are an important class of heterocyclic compounds due to their broad range of chemical and biological properties .


Molecular Structure Analysis

The compound contains a 1,3,4-oxadiazole ring, which is one of the four known isomers of oxadiazole . The presence of fluorophenyl and trimethoxyphenyl groups may influence the compound’s reactivity and biological activity.

Scientific Research Applications

Liquid Crystalline Properties

A study by Zhu et al. (2009) explored the liquid crystalline properties of bent-shaped 1,3,4-oxadiazole-based compounds similar in structure to the one . They synthesized two compounds, one of which displayed an enantiotropic smectic A phase, confirming a bent-shaped molecular structure through X-ray diffraction crystallography. This research indicates potential applications in liquid crystal technology for such compounds (Li-rong Zhu et al., 2009).

Optoelectronic Properties

Cooper et al. (2022) investigated the properties of carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazoles, including their application in Organic Light-Emitting Diodes (OLEDs). They found that these compounds exhibit blue-shifted fluorescence and enhanced reverse intersystem crossing rates, suggesting their usefulness in optoelectronic applications such as OLEDs (Matthew W. Cooper et al., 2022).

Antimicrobial Properties

Research by Shingare et al. (2018) on isoxazole clubbed 1,3,4-oxadiazole derivatives revealed their potential antimicrobial and antitubercular activities. The study focused on the inhibitory effects against various bacterial strains, highlighting the possible use of these compounds in developing new antimicrobial agents (Ramesh M. Shingare et al., 2018).

Antioxidant Properties

Kerimov et al. (2012) synthesized 2-amino-1,3,4-oxadiazoles and 5-aryl-1,3,4-oxadiazoles carrying a benzimidazole moiety, assessing their antioxidant properties. They found compound 9 to be highly active in all three in vitro systems tested, suggesting the utility of such compounds in antioxidant applications (I. Kerimov et al., 2012).

Anticancer Properties

A study by Ravinaik et al. (2021) focused on the synthesis and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for their anticancer activity. They reported moderate to excellent anticancer activity against various cancer cell lines, suggesting the potential application of such compounds in cancer therapy (B. Ravinaik et al., 2021).

properties

IUPAC Name

2-(4-fluorophenyl)-5-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O5/c1-26-14-8-12(9-15(27-2)18(14)28-3)19-22-16(30-25-19)10-17-23-24-20(29-17)11-4-6-13(21)7-5-11/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNVTTZAMONOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CC3=NN=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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